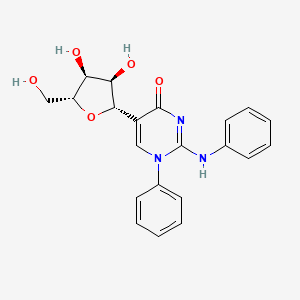![molecular formula C17H15NOS B1176441 (2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid CAS No. 141304-78-1](/img/structure/B1176441.png)
(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid is a limonoid glucoside, a type of secondary metabolite predominantly found in citrus fruits. Limonoids are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties . This compound is particularly notable for its potential health benefits and its role in the bitterness of citrus fruits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nomilinic acid 17-beta-D-glucopyranoside typically involves the extraction of limonoids from citrus seeds, fruits, and peels. The process includes several steps such as filtration, extraction with solvents like acetone, and purification using techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) .
Industrial Production Methods: Industrial production of nomilinic acid 17-beta-D-glucopyranoside is not extensively documented. it generally follows similar extraction and purification methods as those used in laboratory settings, scaled up to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: (2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific type of reaction and the conditions used.
Scientific Research Applications
(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of nomilinic acid 17-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. For example, its anti-viral activity is attributed to its ability to inhibit HIV-1 protease activity and SARS-CoV-2 virucidal activity . The compound also modulates immune responses and exhibits anti-proliferative effects on cancer cells by interfering with specific signaling pathways .
Comparison with Similar Compounds
(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid is unique among limonoids due to its specific glucoside structure. Similar compounds include:
Limonin: Another limonoid glucoside known for its bitterness and biological activities.
Nomilin: A closely related aglycone with similar health benefits but different chemical properties.
Obacunone 17-beta-D-glucopyranoside: Another glucoside with comparable biological activities.
These compounds share some biological activities but differ in their chemical structures and specific effects, highlighting the uniqueness of nomilinic acid 17-beta-D-glucopyranoside .
Properties
CAS No. |
141304-78-1 |
|---|---|
Molecular Formula |
C17H15NOS |
Molecular Weight |
0 |
Synonyms |
NOMILINICACID17-BETA-D-GLUCOPYRANOSIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[3-methyl-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B1176360.png)
![N-[3-methyl-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B1176365.png)

